4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

Catalog No.
S831619
CAS No.
1186311-03-4
M.F
C17H28N2OSi
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]p...

CAS Number

1186311-03-4

Product Name

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

(4-methoxypyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C17H28N2OSi

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-16(19)10-18-11-17(15)20-7/h8-14H,1-7H3

InChI Key

YIDOPMFGWASYLK-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=NC=C21)OC

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=NC=C21)OC

Synthesis and Chemical Reactions

4-MIP and its derivatives exhibit versatility in organic chemistry, participating in various reactions and synthetic processes. Some notable examples include:

  • Synthesis of 1-Acyl-2-Heteroaryl-2,3-dihydro-4-pyridones

    4-Methoxy-3-(triisopropylsilyl)pyridine, a close relative of 4-MIP, can be used to synthesize 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones. This process involves the addition of certain indolyl and pyrrolyl Grignard reagents to 1-acyl salts. The stereochemistry of the products can be controlled by using chiral auxiliaries in the 1-acyl group [1].

    *Source: Kuethe, A., & Comins, D. L. (2004). Enantioselective synthesis of 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones. The Journal of Organic Chemistry, 69(10), 3487-3494 .

  • Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives

    4-MIP can be a starting material for the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. This process involves oxidation and intramolecular 1,3-dipolar cycloaddition, showcasing the potential of 4-MIP derivatives in forming tricyclic heterocycles [2].

    *Source: El-Nabi, S. H. (2004). Synthesis of new pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(12), 2523-2528 .

These examples highlight the potential of 4-MIP and its derivatives as building blocks for the synthesis of complex and potentially useful molecules.

Photophysical and Photochemical Properties

Research has explored the electronic nature and photochemical properties of 4-MIP derivatives. For instance, studies have investigated the properties of 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione using spectroscopic techniques. This research is driven by the promising fluorescent properties of these derivatives and their potential applications in biological contexts [3].

*Source: Bashmakova, S. N., Tsyplenkova, V. A., Troshin, A. M., & Chernov, A. I. (2021). Synthesis and photophysical properties of some pyrrolo[3,4-c]pyridine derivatives. Journal of Fluorescence, 31(2), 737-744 .

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-c]pyridine core structure, which is substituted at the 1-position with a triisopropylsilyl group and at the 4-position with a methoxy group. This compound is notable for its unique structural features that enhance its chemical reactivity and biological activity. The triisopropylsilyl group serves as a protective moiety, allowing for selective functionalization of the pyrrole nitrogen and facilitating various synthetic transformations.

, particularly those involving electrophilic substitution due to the presence of the pyrrole ring. Notably, it can react with acyl electrophiles in the presence of Lewis acids, leading to acylation at the 3-position while maintaining the integrity of the triisopropylsilyl group. This selectivity is attributed to steric hindrance caused by the bulky silyl group, which directs reactions preferentially to less hindered positions on the ring .

Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant biological activities, including potential anti-cancer properties. These compounds have been explored for their ability to inhibit various kinases, including focal adhesion kinase and protein kinase B (Akt), which are critical in cancer progression and cell signaling pathways . The methoxy and silyl substituents may enhance solubility and bioavailability, making them suitable candidates for further pharmacological studies.

The synthesis of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine typically involves several key steps:

  • Formation of the Pyrrole Ring: Starting materials such as 1-acyl salts are reacted with indolyl or pyrrolyl Grignard reagents to form the pyrrole core.
  • Protection of Functional Groups: The triisopropylsilyl group is introduced to protect the nitrogen atom during subsequent reactions.
  • Methoxylation: The introduction of a methoxy group at the 4-position can be achieved through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
  • Purification: The final product is typically purified through column chromatography or recrystallization techniques .

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine has several potential applications in medicinal chemistry and drug development. Its derivatives may serve as:

  • Kinase Inhibitors: Targeting specific kinases involved in cancer and other diseases.
  • Building Blocks: For synthesizing more complex heterocyclic compounds in pharmaceutical research.
  • Probes: In biochemical assays to study protein interactions and signaling pathways.

Studies have shown that compounds related to 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine can interact with various biological targets. For instance, their ability to inhibit protein kinase B suggests they may modulate signaling pathways involved in cell growth and survival. Interaction studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to elucidate binding affinities and kinetics with target proteins .

Several compounds share structural similarities with 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineContains a piperidine ringSelective inhibitor of protein kinase B
1H-Pyrrolo[3,2-c]pyridine derivativesVarying substituents on the pyrrole ringDesigned as colchicine-binding site inhibitors
4-Methoxy-3-(triisopropylsilyl)pyridineSimilar silyl protection but different core structurePotential use in organic synthesis

The uniqueness of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine lies in its specific substitution pattern and its potential as a selective kinase inhibitor while retaining ease of synthesis due to its protective groups.

Wikipedia

4-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine

Dates

Modify: 2023-08-16

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